molecular formula C9H12O3 B14544077 Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 61996-12-1

Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B14544077
CAS No.: 61996-12-1
M. Wt: 168.19 g/mol
InChI Key: UPESWDUCMLTASW-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate
  • Methyl 3-oxotricyclo[3.3.0.02,8]octane-2-carboxylate

Uniqueness

Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interactions compared to similar compounds.

Properties

CAS No.

61996-12-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-5-6-3-4-7(10)9(5,6)8(11)12-2/h5-6H,3-4H2,1-2H3

InChI Key

UPESWDUCMLTASW-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1(C(=O)CC2)C(=O)OC

Origin of Product

United States

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